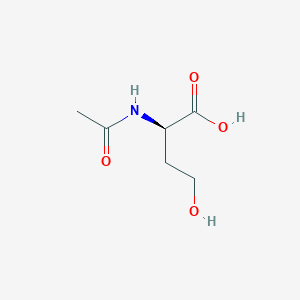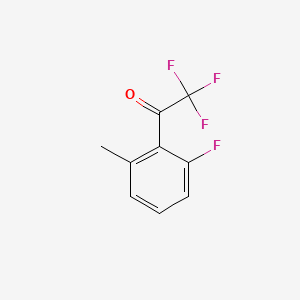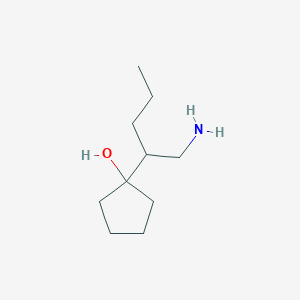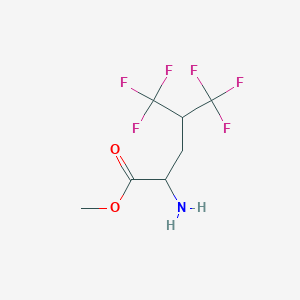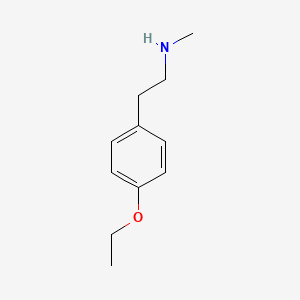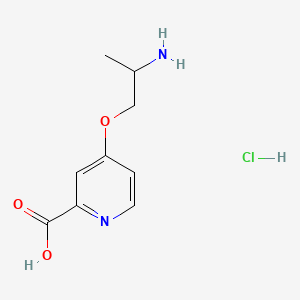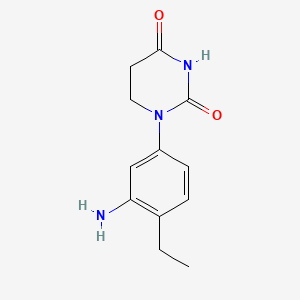
2,4-Dibromo-5-(difluoromethyl)-3-methylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-5-(difluoromethyl)-3-methylthiophene is a halogenated thiophene derivative. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties. The presence of bromine and fluorine atoms in this compound makes it particularly interesting for various chemical applications due to their electron-withdrawing effects, which can significantly alter the compound’s reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-(difluoromethyl)-3-methylthiophene typically involves the bromination and fluorination of a thiophene precursor. One common method is the bromination of 3-methylthiophene followed by the introduction of difluoromethyl groups. The reaction conditions often require the use of bromine and a suitable catalyst under controlled temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-5-(difluoromethyl)-3-methylthiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove halogen atoms or alter the thiophene ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of substituted thiophenes.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of dehalogenated thiophenes or altered thiophene rings.
Aplicaciones Científicas De Investigación
2,4-Dibromo-5-(difluoromethyl)-3-methylthiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Used in the development of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism by which 2,4-Dibromo-5-(difluoromethyl)-3-methylthiophene exerts its effects is largely dependent on its interaction with molecular targets. The electron-withdrawing effects of the bromine and fluorine atoms can influence the compound’s binding affinity to various enzymes or receptors, altering their activity. This can lead to changes in biochemical pathways, potentially resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dibromo-5-(difluoromethyl)-3-fluoropyridine
- 2,4-Dibromo-5-(difluoromethyl)-3-(trifluoromethoxy)pyridine
- 2,4-Dibromo-5-(difluoromethyl)pyridine
Uniqueness
2,4-Dibromo-5-(difluoromethyl)-3-methylthiophene is unique due to the presence of both bromine and fluorine atoms on a thiophene ring This combination of substituents can significantly alter its electronic properties, making it distinct from other halogenated thiophenes and pyridines
Propiedades
Fórmula molecular |
C6H4Br2F2S |
|---|---|
Peso molecular |
305.97 g/mol |
Nombre IUPAC |
2,4-dibromo-5-(difluoromethyl)-3-methylthiophene |
InChI |
InChI=1S/C6H4Br2F2S/c1-2-3(7)4(6(9)10)11-5(2)8/h6H,1H3 |
Clave InChI |
RLCMRJXNRDHYEL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1Br)C(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1H-indol-3-yl)methyl]-2-{5-[(phenylcarbamoyl)amino]pyridin-2-yl}acetamide](/img/structure/B15301552.png)
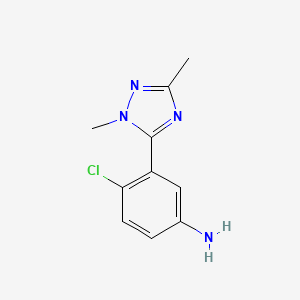
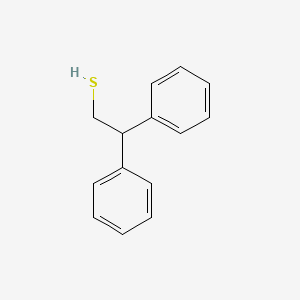
![7-Azaspiro[3.5]nonan-1-one](/img/structure/B15301557.png)
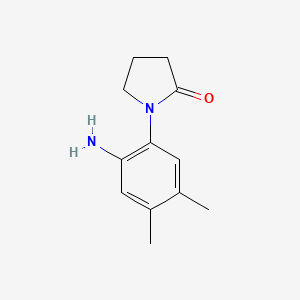
![N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide](/img/structure/B15301571.png)
